REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:7]=[C:8]([C:18](=[O:20])[CH3:19])[CH:9]=[CH:10][C:11]=1[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.[ClH:21]>O>[Cl:21][C:6]1[CH:7]=[C:8]([C:18](=[O:20])[CH3:19])[CH:9]=[CH:10][C:11]=1[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1C1CCCCC1)C(C)=O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous chloride
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 15 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted in ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layer is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get the crude, which
|
Type
|
CUSTOM
|
Details
|
is purified
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C1CCCCC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |